molecular formula C10H9ClN2O2S B2620088 [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride CAS No. 1247760-43-5

[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride

Cat. No.: B2620088
CAS No.: 1247760-43-5
M. Wt: 256.7
InChI Key: YZYKEJMPUFNSII-UHFFFAOYSA-N
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Description

[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(1H-pyrazol-1-yl)phenylmethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide, while coupling with an arylboronic acid would produce a biaryl compound .

Mechanism of Action

The mechanism by which [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride lies in its combination of the pyrazole ring and the sulfonyl chloride group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .

Properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c11-16(14,15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYKEJMPUFNSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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